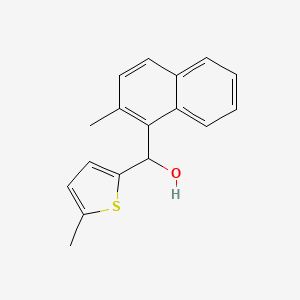

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol

Description

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol is a chiral secondary alcohol featuring a naphthalene and a thiophene moiety. Its molecular formula is C₁₇H₁₆OS (calculated based on structural analogs in ), with an average mass of approximately 268.37 g/mol. The compound contains a 2-methyl-substituted naphthalen-1-yl group and a 5-methyl-substituted thiophen-2-yl group linked via a hydroxymethyl bridge.

This compound is of interest in organic synthesis and medicinal chemistry due to its hybrid aromatic structure, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

(2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16OS/c1-11-7-9-13-5-3-4-6-14(13)16(11)17(18)15-10-8-12(2)19-15/h3-10,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTBZSAMSBFYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(C3=CC=C(S3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 2-methyl-1-naphthaldehyde with 5-methyl-2-thiophenemethanol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-methyl-1-naphthaldehyde or 2-methyl-1-naphthyl-(5-methyl-2-thienyl)ketone.

Reduction: Formation of 2-methyl-1-naphthyl-(5-methyl-2-thienyl)methane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol with three related compounds:

Key Observations:

- Substituent Effects : The addition of a methyl group on the naphthalene ring (2-methyl-1-naphthyl) in the target compound increases its molecular mass and hydrophobicity compared to the unsubstituted (1-naphthyl) analog .

- Functional Group Diversity: The oxadiazole-containing compound () exhibits higher polarity due to the carbothioate and oxadiazole groups, likely enhancing its solubility in polar solvents compared to the purely aromatic methanol derivatives .

- Pharmacological Relevance: Piperidine-thienyl hybrids () are often explored for CNS activity, whereas aromatic methanols (e.g., the target compound) may serve as intermediates for antimalarial or antifungal agents, though specific data are absent in the provided evidence .

Comparison with Other Syntheses:

- Oxadiazole Derivatives () : Utilize nucleophilic substitution (e.g., thiols reacting with acyl chlorides), requiring reflux and potassium hydroxide as a base .

- Nitroimidazole Methanols (): Employ condensation reactions between nitroimidazoles and aldehydes in DMSO, highlighting the role of solvent polarity in reaction efficiency .

Stability and Reactivity

- Thermal Stability : The thiophene and naphthalene moieties in the target compound suggest moderate thermal stability, comparable to other aromatic alcohols.

- Oxidation Sensitivity : The hydroxymethyl group may oxidize to a ketone under strong oxidizing conditions, a reactivity shared with simpler benzyl alcohol analogs.

Biological Activity

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a thienyl group through a hydroxymethyl functional group. This unique structure contributes to its chemical reactivity and biological properties. The presence of both aromatic and heteroaromatic systems enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic rings engage in π-π interactions, stabilizing the compound within target sites. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

In studies, the compound demonstrated notable zones of inhibition against these pathogens, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. Derivatives of naphthalene and thiophene structures have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies have indicated that this compound can inhibit the proliferation of cancer cells, including those from breast and lung cancers .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial activity of methanolic extracts containing this compound against common pathogens. The results showed:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Escherichia coli | 19 | 2 |

| Staphylococcus aureus | 18 | 3 |

| Klebsiella pneumoniae | 17 | 4 |

These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains .

Study on Anticancer Properties

In another investigation focused on anticancer properties, this compound was tested on several cancer cell lines. The results indicated that the compound significantly reduced cell viability in:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF7 (Breast) | 20 |

These results suggest that the compound could serve as a lead for developing new anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.